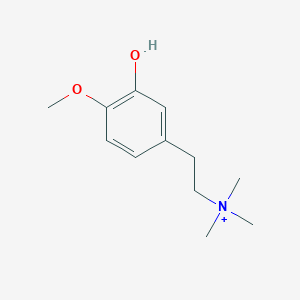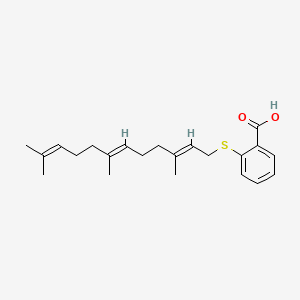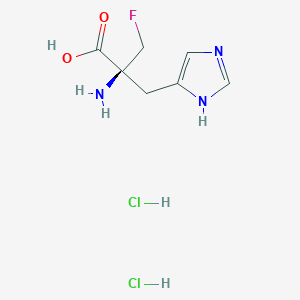
Sarizotan hydrochloride
Overview
Description
Sarizotan hydrochloride is a selective serotonin 5-HT1A receptor agonist and dopamine D2 receptor antagonist. It has been investigated for its potential antipsychotic effects and its ability to reduce dyskinesias resulting from long-term anti-Parkinsonian treatment with levodopa . Despite its promising pharmacological profile, the development of sarizotan was discontinued after Phase III clinical trials failed to meet primary efficacy endpoints .
Preparation Methods
The synthesis of sarizotan hydrochloride involves several steps, starting with the preparation of the core chromane structure. The synthetic route typically includes the following steps:
Formation of the chromane core: This involves the cyclization of a suitable precursor to form the chromane ring.
Introduction of the fluorophenyl group:
Formation of the pyridine ring: The pyridine ring is introduced through a series of reactions, including cyclization and substitution.
Final assembly: The final step involves the coupling of the chromane and pyridine moieties to form the final product, sarizotan.
Chemical Reactions Analysis
Sarizotan hydrochloride undergoes various chemical reactions, including:
Oxidation: Sarizotan can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the nitrogen-containing functional groups.
Substitution: Substitution reactions are common, especially at the aromatic rings where halogen atoms can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sarizotan hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and schizophrenia. Some key research applications include:
Parkinson’s disease: Sarizotan has shown efficacy in reducing dyskinesias resulting from long-term levodopa treatment.
Schizophrenia: Its antipsychotic effects have been investigated due to its dual action on serotonin and dopamine receptors.
Pharmacokinetics: Studies have been conducted to understand its impact on the pharmacokinetics of other drugs, particularly those metabolized by cytochrome P450 enzymes.
Mechanism of Action
Sarizotan hydrochloride exerts its effects primarily through its action on serotonin and dopamine receptors. It acts as an agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action helps in modulating neurotransmitter levels in the brain, thereby reducing dyskinesias and exhibiting antipsychotic effects .
Comparison with Similar Compounds
Sarizotan hydrochloride can be compared with other compounds that have similar pharmacological profiles, such as:
Osemozotan: Another selective 5-HT1A receptor agonist with potential antipsychotic effects.
Piclozotan: A compound with similar receptor activity but different chemical structure.
Robalzotan: Another 5-HT1A receptor agonist with potential therapeutic applications.
Sarizotan’s uniqueness lies in its dual action on serotonin and dopamine receptors, which provides a broader therapeutic potential compared to compounds that target only one receptor type .
Properties
IUPAC Name |
1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVYMYXOLGZOD-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173163 | |
| Record name | Sarizotan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195068-07-6 | |
| Record name | Sarizotan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195068076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarizotan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARIZOTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P71E6YO9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















